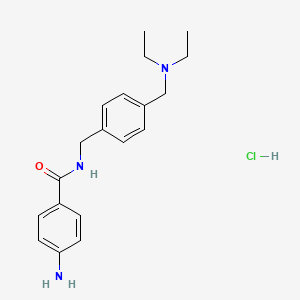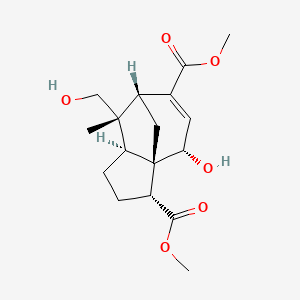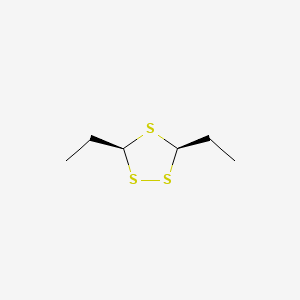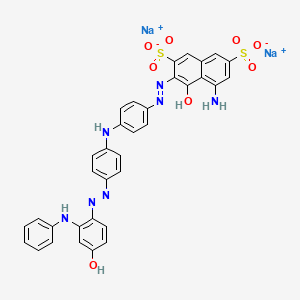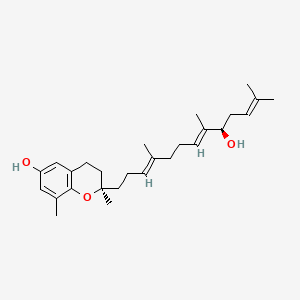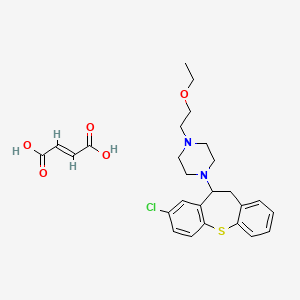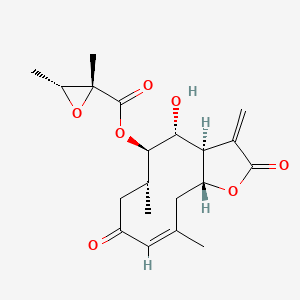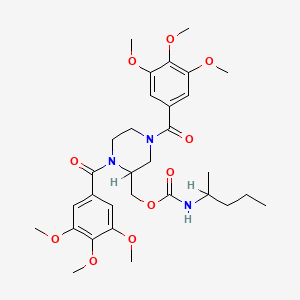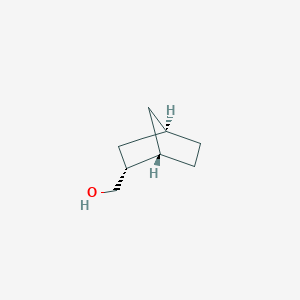
(1S-endo)-2-Norbornanemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S-endo)-2-Norbornanemethanol: is a bicyclic alcohol derived from norbornane. It is a chiral compound with significant importance in organic synthesis and various industrial applications. The compound is known for its unique structure, which includes a norbornane skeleton with a hydroxymethyl group attached to the second carbon atom in the endo position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S-endo)-2-Norbornanemethanol typically involves the Diels-Alder reaction, which is a powerful and widely used method in organic chemistry. The reaction involves the cycloaddition of a diene and a dienophile to form a six-membered ring. In this case, the diene is cyclopentadiene, and the dienophile is an appropriate alkene. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of chiral catalysts to achieve enantioselective synthesis. The process includes the preparation of the chiral catalyst, followed by the Diels-Alder reaction under optimized conditions to maximize yield and enantiomeric purity .
Analyse Chemischer Reaktionen
Types of Reactions: (1S-endo)-2-Norbornanemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Norbornanone or norbornanal.
Reduction: Various norbornane derivatives.
Substitution: Halogenated norbornane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1S-endo)-2-Norbornanemethanol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It is also used in the synthesis of pharmaceuticals and biologically active compounds .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure and reactivity make it a versatile intermediate in various chemical processes .
Wirkmechanismus
The mechanism of action of (1S-endo)-2-Norbornanemethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s unique bicyclic structure allows it to interact with enzymes and receptors in a specific manner, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Borneol: A bicyclic alcohol with a similar structure but different stereochemistry.
Isoborneol: An isomer of borneol with different physical and chemical properties.
Camphor: A bicyclic ketone with similar structural features but different functional groups.
Uniqueness: (1S-endo)-2-Norbornanemethanol is unique due to its specific stereochemistry and the presence of a hydroxymethyl group in the endo position. This unique structure imparts distinct reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
67844-31-9 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
[(1S,2R,4R)-2-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C8H14O/c9-5-8-4-6-1-2-7(8)3-6/h6-9H,1-5H2/t6-,7+,8+/m1/s1 |
InChI-Schlüssel |
LWHKUVOYICRGGR-CSMHCCOUSA-N |
Isomerische SMILES |
C1C[C@H]2C[C@@H]1C[C@H]2CO |
Kanonische SMILES |
C1CC2CC1CC2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


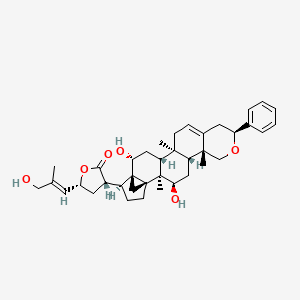
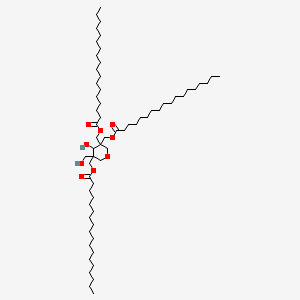
![[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide](/img/structure/B15192403.png)

